Desoximetiltestosterona

Descripción general

Descripción

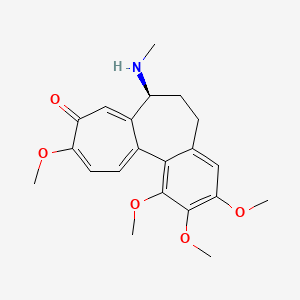

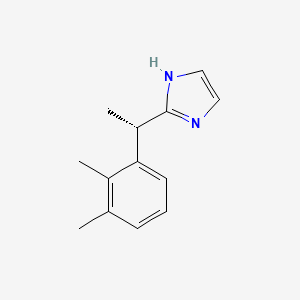

Desoximetiltestosterona, también conocido como Madol o Pheraplex, es un esteroide anabólico-androgénico sintético y activo por vía oral. Es un derivado 17α-metilado de la dihidrotestosterona. Este compuesto fue uno de los primeros esteroides de diseño comercializados como fármaco para mejorar el rendimiento para atletas y culturistas .

Aplicaciones Científicas De Investigación

Desoximetiltestosterona tiene varias aplicaciones de investigación científica:

Química: Utilizado como patrón de referencia en química analítica para la detección y cuantificación de esteroides anabólicos.

Biología: Estudiado por sus efectos sobre el crecimiento muscular y la unión al receptor de andrógenos.

Medicina: Investigado para posibles usos terapéuticos en afecciones como la pérdida muscular y la osteoporosis.

Industria: Utilizado en el desarrollo de suplementos y medicamentos para mejorar el rendimiento.

Mecanismo De Acción

Desoximetiltestosterona ejerce sus efectos uniéndose a los receptores de andrógenos en varios tejidos. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética que promueven el crecimiento muscular y otros efectos androgénicos. El grupo 17α-metilo del compuesto mejora su biodisponibilidad oral, lo que le permite ser efectivo cuando se toma por vía oral .

Análisis Bioquímico

Biochemical Properties

Desoxymethyltestosterone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the androgen receptor (AR) with about half the affinity of dihydrotestosterone . This binding initiates a cascade of biochemical events that lead to its anabolic and androgenic effects. The compound also interacts with enzymes involved in steroid metabolism, such as 5α-reductase and aromatase, although its exact interactions with these enzymes are less well-documented .

Cellular Effects

Desoxymethyltestosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes muscle growth by stimulating protein synthesis and inhibiting protein degradation in muscle cells . The compound also affects cell signaling pathways by activating the androgen receptor, which in turn regulates the expression of genes involved in muscle growth and development . Additionally, desoxymethyltestosterone can impact cellular metabolism by increasing the uptake of amino acids and glucose into muscle cells .

Molecular Mechanism

At the molecular level, desoxymethyltestosterone exerts its effects primarily through binding to the androgen receptorThis interaction regulates the transcription of target genes involved in muscle growth and development . Desoxymethyltestosterone also inhibits the activity of enzymes such as 5α-reductase, which converts testosterone to dihydrotestosterone, thereby modulating the levels of active androgens in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desoxymethyltestosterone can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and other adaptive mechanisms . Long-term studies in animal models have shown that desoxymethyltestosterone can cause liver damage and left ventricular hypertrophy, indicating potential long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of desoxymethyltestosterone vary with different dosages in animal models. At low doses, it promotes muscle growth and increases strength without significant adverse effects . At higher doses, it can cause liver damage, cardiovascular problems, and other toxic effects . Studies have shown that desoxymethyltestosterone has an anabolic effect 160% that of testosterone while being only 60% as androgenic, giving it a favorable anabolic-to-androgenic ratio .

Metabolic Pathways

Desoxymethyltestosterone is metabolized primarily in the liver, where it undergoes various enzymatic transformations. These include oxidation, reduction, and conjugation reactions that convert the compound into more polar metabolites for excretion . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of desoxymethyltestosterone . The compound’s metabolites are then excreted in the urine .

Transport and Distribution

Desoxymethyltestosterone is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins such as albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . Once inside the cells, desoxymethyltestosterone can diffuse across cell membranes and bind to intracellular androgen receptors . Its distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH .

Subcellular Localization

Within cells, desoxymethyltestosterone is primarily localized in the cytoplasm and nucleus. It binds to androgen receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . In the nucleus, this complex interacts with DNA to regulate gene expression . The subcellular localization of desoxymethyltestosterone is crucial for its activity, as it allows the compound to modulate the transcription of target genes involved in muscle growth and development .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Desoximetiltestosterona se sintetiza a través de un proceso de varios pasos que comienza con dihidrotestosteronaLas condiciones de reacción suelen implicar el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar estas transformaciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Desoximetiltestosterona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esto implica el reemplazo de grupos funcionales, a menudo facilitado por reactivos nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Agentes halogenantes como cloruro de tionilo para introducir haluros.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, halogenados y reducidos de this compound .

Comparación Con Compuestos Similares

Desoximetiltestosterona es único entre los esteroides anabólicos debido a su estructura, que incluye un doble enlace en la posición 2 y la ausencia de un grupo 3-ceto. Los compuestos similares incluyen:

Metiltestosterona: Otro esteroide 17α-metilado pero con diferentes propiedades anabólicas y androgénicas.

Oximetolona: Conocida por sus fuertes efectos anabólicos pero también por sus efectos secundarios significativos.

Etilestrenol: Carece del grupo 3-ceto pero tiene diferentes propiedades farmacológicas.

La estructura única de this compound le confiere una relación anabólica-androgénica favorable, lo que la convierte en un potente agente para mejorar el rendimiento con relativamente menos efectos secundarios androgénicos .

Propiedades

IUPAC Name |

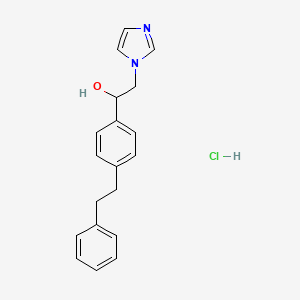

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVHJVATKMIOPQ-PAPWGAKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872931 | |

| Record name | Desoxymethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-64-7 | |

| Record name | Desoxymethyltestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3275-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxymethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desoxymethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXYMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.